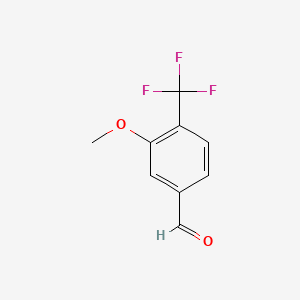

3-Methoxy-4-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: The Strategic Value of a Fluorinated Benzaldehyde

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of this compound. This document moves beyond a simple data sheet to provide field-proven insights, explaining the causal relationships behind its utility and the protocols for its use.

This compound is a substituted aromatic aldehyde that has garnered significant interest as a building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of three functional moieties on a single benzene ring: an aldehyde, a methoxy group, and a trifluoromethyl group. The aldehyde serves as a versatile reactive handle for a multitude of synthetic transformations. The electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group create a distinct electronic environment that modulates the reactivity of the aldehyde and influences the physicochemical properties of its derivatives.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design. Its incorporation into molecular scaffolds is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability—critical parameters for successful drug candidates.[1][2][3] This guide will dissect the properties of this compound, providing the technical details necessary to leverage its full potential in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [4][5][6] |

| Molecular Weight | 204.15 g/mol | [4][5][6] |

| CAS Number | 945003-38-3 | [4][5][6] |

| Appearance | Solid (form) | [7] |

| Refractive Index | 1.4880 | [5] |

| Sensitivity | Air Sensitive | [5] |

Molecular Structure

The arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity and steric profile. The structure is depicted below.

Caption: Molecular structure of this compound.

Synthesis and Reaction Chemistry

As a key intermediate, understanding the synthesis of this compound is crucial for supply chain considerations, while understanding its reactivity is key to its application.

Representative Synthetic Workflow

The synthesis of substituted benzaldehydes often involves the formylation of a substituted benzene ring or the oxidation of the corresponding benzyl alcohol.[8] A common industrial approach involves the controlled oxidation of a toluene derivative. The workflow below illustrates a plausible, high-level synthetic pathway.

Caption: High-level workflow for the synthesis of the target compound.

Core Reactivity

The chemistry of this molecule is dominated by the aldehyde group, whose reactivity is modulated by the ring substituents.

-

Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The potent electron-withdrawing effect of the para -CF3 group significantly enhances this electrophilicity, making it more reactive than benzaldehyde itself or derivatives with electron-donating groups.[2][8] This heightened reactivity allows for milder reaction conditions and faster reaction times in transformations like Grignard reactions, Wittig olefinations, and aldol condensations.[1][9]

-

Reductive Amination: It is an excellent substrate for reductive amination to form substituted benzylamines, a common scaffold in pharmaceuticals.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another route to diverse derivatives.

Analytical Characterization Protocols

Rigorous analytical control is non-negotiable to ensure the identity, purity, and quality of the intermediate for use in sensitive applications like drug synthesis. A multi-technique approach is required for a self-validating system.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds and quantifying impurities.

-

Objective: To determine the purity of this compound and identify any related impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

-

Injection Volume: 10 µL.

-

-

Causality and Interpretation: This method separates compounds based on their polarity. The primary peak should correspond to the target molecule. The area of this peak relative to the total area of all peaks provides the purity (% area). Any other peaks represent impurities, which could be starting materials, by-products, or degradation products.[10]

Structural Confirmation (Spectroscopy)

Spectroscopic methods are essential for confirming the molecular structure and the presence of key functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Protocol: Acquire the spectrum of a thin film or KBr pellet of the sample.

-

Expected Peaks: Look for a strong C=O stretch for the aldehyde carbonyl around 1700 cm⁻¹, C-O stretches for the methoxy ether, and strong C-F stretches for the trifluoromethyl group.[10][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: An aldehyde proton singlet (~9-10 ppm), aromatic protons in their characteristic region with splitting patterns confirming the 1,3,4-substitution, and a singlet for the methoxy group protons (~3.9 ppm).

-

Expected ¹⁹F NMR Signals: A singlet corresponding to the -CF₃ group.

-

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block for creating high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]

Rationale for Use: The Power of the -CF3 Group

The trifluoromethyl group is not merely an inert substituent; it is a "bioisostere" for other groups and actively modulates a molecule's properties.[3] Its inclusion is a deliberate design choice to optimize a drug's pharmacokinetic and pharmacodynamic profile.

Caption: Impact of the -CF3 group on drug candidate properties.

Specific Application Example

This compound has been identified as a useful reactant for preparing 2-methoxyacylhydrazones, which act as selective inhibitors of phosphodiesterase 10A (PDE10A).[4] PDE10A is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. The use of this specific benzaldehyde derivative allows for the precise introduction of the methoxy and trifluoromethyl groups, which are critical for achieving the desired potency and selectivity of the final inhibitor.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any laboratory chemical.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][12] The compound is noted as being air sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[5][14]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 945003-38-3 [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. 4-Methoxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzaldehyde

Abstract: This document provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in the synthesis of complex organic molecules. The guide details the compound's fundamental physicochemical properties, spectroscopic signature, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated synthons in their work. By consolidating critical data and providing actionable experimental workflows, this guide aims to facilitate the effective and safe application of this versatile chemical building block.

Introduction and Significance

This compound is a substituted aromatic aldehyde that has garnered interest within the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the benzaldehyde scaffold imparts unique electronic properties. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that influences the reactivity of the aldehyde functional group and the aromatic ring.

This substitution pattern makes it a valuable precursor for the synthesis of a variety of target molecules. For instance, it is a useful reactant in the preparation of compounds designed as selective PDE10A inhibitors, which are of interest in the development of treatments for neurological and psychiatric disorders.[1][2] The trifluoromethyl group, in particular, is a prized feature in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient. Understanding the core physical properties of this intermediate is therefore paramount for its efficient use in multi-step synthetic campaigns.

Chemical Identity and Structure

Proper identification is the first step in any rigorous scientific application. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound

-

CAS Number: 945003-38-3[1]

-

Molecular Formula: C₉H₇F₃O₂[1]

-

Molecular Weight: 204.15 g/mol [1]

-

InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for this compound are summarized below.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 38-40°C | [3] |

| Boiling Point | Not specified; likely decomposes. | N/A |

| Solubility | Slightly soluble in water. | [3] |

| Density | Data not available. | N/A |

Field Insights: The low melting point of 38-40°C indicates that the compound may exist as a low-melting solid or even a supercooled liquid at slightly elevated ambient temperatures.[3] For accurate weighing and handling, it is crucial to ensure the material is fully solidified and at thermal equilibrium. Its slight solubility in water suggests that aqueous workups during synthesis may be effective for removing water-soluble impurities, but significant product loss into the aqueous phase is unlikely.[3] For reactions, common organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are more appropriate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not publicly available, the expected characteristics based on its structure and data from similar substituted benzaldehydes are as follows.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (CHO): A singlet is expected between δ 9.8-10.1 ppm. This downfield shift is characteristic of aldehyde protons.[5]

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns and chemical shifts will be influenced by the positions of the -OCH₃ and -CF₃ groups.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons will be observed around δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

-

Trifluoromethyl Carbon (CF₃): A quartet signal further downfield than typical alkyl carbons, due to the strong deshielding effect of the fluorine atoms.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

-

C-O Stretch (Methoxy): An absorption band in the region of 1200-1250 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Experimental Protocol: Identity & Purity Verification by ¹H NMR

This protocol outlines a standard procedure for verifying the identity and assessing the purity of a supplied sample of this compound.

Causality: ¹H NMR is the primary choice for identity confirmation of organic molecules due to its speed, sensitivity, and the detailed structural information it provides. The choice of CDCl₃ as a solvent is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for calibration. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0 ppm).[5]

Caption: Standard workflow for identity verification via ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add one drop of a TMS solution or use a solvent that already contains TMS.

-

Vortex gently to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Data Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

-

Carefully phase the resulting spectrum so all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all peaks. The relative integrals should correspond to the number of protons for each signal (e.g., 1H for CHO, 3H for OCH₃).

-

-

Analysis:

-

Compare the observed chemical shifts and multiplicities to the expected values (Section 4).

-

Assess purity by looking for extraneous peaks. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, following guidelines derived from Safety Data Sheets (SDS).

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

-

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

-

Handling Protocol: Always handle this compound inside a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and prevent contact with skin and eyes.[6][9] Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9]

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry, particularly in the realm of drug discovery. Its unique electronic properties, conferred by the methoxy and trifluoromethyl substituents, make it an attractive starting material for creating complex molecular architectures. A thorough understanding of its physical properties, spectroscopic fingerprints, and safety requirements is essential for its effective and responsible use in the laboratory. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their synthetic workflows with confidence and safety.

References

- 1. This compound | 945003-38-3 [chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Methoxy-4-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of both a methoxy and a trifluoromethyl group onto a benzaldehyde scaffold presents unique synthetic challenges and opportunities. This document elucidates the primary synthetic strategies, focusing on the Vilsmeier-Haack formylation and ortho-lithiation routes. Detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters are provided to empower researchers in their synthetic endeavors. The content is structured to offer not just procedural instructions, but also the underlying chemical principles that govern these transformations, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound is of significant interest in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules due to its strong electron-withdrawing nature and steric profile.[1] Concurrently, the methoxy (-OCH3) group is a powerful electron-donating group that can modulate a molecule's electronic properties and participate in hydrogen bonding. The combination of these two functionalities on a benzaldehyde core creates a versatile intermediate for the synthesis of complex molecular targets.

This guide will explore the most viable synthetic pathways to this valuable compound, with a focus on providing practical, field-proven insights into the experimental execution.

Strategic Synthesis Pathway Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most logical starting material is 2-methoxy-1-(trifluoromethyl)benzene (also known as 2-(trifluoromethyl)anisole), which is commercially available. The primary challenge lies in the regioselective introduction of the formyl group onto the aromatic ring.

Regiochemical Considerations: The Interplay of Directing Groups

The regioselectivity of electrophilic aromatic substitution on the starting material, 2-methoxy-1-(trifluoromethyl)benzene, is governed by the directing effects of the methoxy and trifluoromethyl groups.

-

Methoxy Group (-OCH3): An activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[2]

-

Trifluoromethyl Group (-CF3): A deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[3][4]

In 2-methoxy-1-(trifluoromethyl)benzene, the methoxy group at C2 directs electrophilic attack to the C1, C3, and C5 positions. The trifluoromethyl group at C1 directs to the C2, C4, and C6 positions. The positions are numbered with the trifluoromethyl group at position 1 and the methoxy group at position 2 for clarity in directing group analysis. The formylation will occur on the carbon atom that is most activated. The methoxy group strongly activates the positions ortho and para to it. The para position is blocked by the trifluoromethyl group. The two ortho positions are C1 and C3. The C1 position is already substituted. Therefore, the most likely position for electrophilic attack is the C3 position, which is ortho to the activating methoxy group and meta to the deactivating trifluoromethyl group.

Primary Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).[5][6]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methoxy-1-(trifluoromethyl)benzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative example based on established procedures for similar substrates. Researchers should conduct a thorough risk assessment and optimize conditions as necessary.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Methoxy-1-(trifluoromethyl)benzene | 176.14 | 10.0 | 1.76 g |

| Phosphorus oxychloride (POCl3) | 153.33 | 15.0 | 1.39 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a stirred solution of 2-methoxy-1-(trifluoromethyl)benzene (10.0 mmol) in DMF (20 mL) in a three-necked flask equipped with a dropping funnel and a condenser, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (15.0 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Pathway: Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, a formylating agent.

Mechanism of Ortho-Lithiation

For 2-methoxy-1-(trifluoromethyl)benzene, the methoxy group can act as a directing group. The lone pairs on the oxygen atom coordinate to the lithium atom of an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of the C3 proton. The resulting aryllithium intermediate is then trapped with a formylating agent like DMF.

Diagram: Ortho-Lithiation Pathway

Caption: Ortho-lithiation and formylation pathway.

Experimental Protocol: Ortho-Lithiation

Disclaimer: This protocol involves the use of pyrophoric reagents and should only be performed by trained personnel in an inert atmosphere.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Methoxy-1-(trifluoromethyl)benzene | 176.14 | 10.0 | 1.76 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 12.0 | 0.93 mL |

| Saturated Ammonium Chloride Solution | - | - | 50 mL |

| Diethyl Ether | 74.12 | - | 100 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2-methoxy-1-(trifluoromethyl)benzene (10.0 mmol) and anhydrous THF (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (11.0 mmol, 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (12.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR:

-

A singlet for the aldehyde proton (~9.9-10.1 ppm).

-

A singlet for the methoxy protons (~3.9-4.1 ppm).

-

Three aromatic protons exhibiting characteristic splitting patterns in the range of 7.0-8.0 ppm.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon (~190-192 ppm).

-

A quartet for the trifluoromethyl carbon (~120-125 ppm, with a large C-F coupling constant).

-

Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group also showing a quartet.

-

A signal for the methoxy carbon (~56 ppm).

-

-

¹⁹F NMR:

-

A singlet for the trifluoromethyl group.

-

Safety Considerations

-

Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Butyllithium: Pyrophoric and reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere using syringe and cannula techniques.

-

Trifluoromethylated compounds: Can be toxic and should be handled with care. Avoid inhalation and skin contact.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a tractable process for a skilled synthetic chemist. The Vilsmeier-Haack reaction represents a direct and efficient method, leveraging the electron-rich nature of the substituted anisole precursor. Alternatively, the ortho-lithiation pathway offers a powerful, albeit more technically demanding, route with excellent regiocontrol. The choice of method will depend on the available resources, scale of the synthesis, and the chemist's familiarity with the required techniques. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Profile of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-4-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predicted spectroscopic profile derived from a comparative analysis of structurally related compounds and foundational spectroscopic principles.

Molecular Structure and Key Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that significantly influences its chemical reactivity and spectroscopic characteristics. The electron-donating methoxy group (-OCH₃) at the meta position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the para position to the aldehyde functionality create a distinct electronic environment.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |

| Molecular Weight | 204.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 945003-38-3 | PubChem[1] |

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout the spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts (δ) reported in parts per million (ppm).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. The electron-withdrawing nature of the trifluoromethyl group and the aldehyde group, along with the electron-donating methoxy group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-CHO | ~9.9 - 10.0 | Singlet (s) | - | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-6 | ~7.8 - 7.9 | Doublet (d) | ~8.0 | This proton is ortho to the electron-withdrawing aldehyde group and meta to the methoxy group, leading to a downfield shift. It will be coupled to H-5. |

| H-2 | ~7.6 - 7.7 | Singlet (s) | - | This proton is ortho to both the methoxy and trifluoromethyl groups, resulting in a complex electronic environment. Due to its isolation from other protons, it is expected to appear as a singlet. |

| H-5 | ~7.4 - 7.5 | Doublet (d) | ~8.0 | This proton is meta to the aldehyde group and ortho to the trifluoromethyl group, resulting in a downfield shift. It will be coupled to H-6. |

| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | - | The methoxy protons are shielded compared to the aromatic and aldehydic protons and will appear as a sharp singlet. |

The rationale for these predictions is based on the analysis of similar compounds. For instance, the aldehydic proton in 3-methoxybenzaldehyde appears at 9.98 ppm.[2] The aromatic protons in 4-(trifluoromethyl)benzaldehyde show signals in the range of 7.7-8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached functional groups.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~190 - 192 | The carbonyl carbon of the aldehyde is highly deshielded. In 4-(trifluoromethyl)benzaldehyde, this carbon appears at 192.6 ppm.[2] |

| C-4 (C-CF₃) | ~135 - 138 (quartet) | This carbon is attached to the strongly electron-withdrawing CF₃ group, causing a significant downfield shift and coupling with the fluorine atoms. |

| C-1 (C-CHO) | ~133 - 135 | The carbon attached to the aldehyde group is deshielded. |

| C-3 (C-OCH₃) | ~158 - 160 | The carbon attached to the methoxy group is shielded by the electron-donating effect of the oxygen. In 3-methoxybenzaldehyde, this carbon appears at 159.8 ppm.[2] |

| C-6 | ~130 - 132 | Aromatic carbon. |

| C-5 | ~125 - 127 (quartet) | This carbon will show a smaller coupling to the fluorine atoms of the CF₃ group. |

| C-2 | ~115 - 117 | Aromatic carbon. |

| -CF₃ | ~122 - 124 (quartet) | The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. |

| -OCH₃ | ~56 | The methoxy carbon is relatively shielded. In 3-methoxybenzaldehyde, it appears at 55.4 ppm.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2850 and ~2750 | C-H Stretch | Aldehyde | The two distinct C-H stretching bands are characteristic of an aldehyde. |

| ~1700 - 1710 | C=O Stretch | Aldehyde | The strong absorption in this region is a hallmark of the carbonyl group in an aromatic aldehyde. |

| ~3030 - 3100 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~1580 - 1600 | C=C Stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| ~1250 - 1300 | C-O Stretch | Aryl Ether | Stretching vibration of the C-O bond of the methoxy group. |

| ~1100 - 1200 | C-F Stretch | Trifluoromethyl | The strong C-F stretching vibrations are characteristic of the CF₃ group. |

The IR spectrum of benzaldehyde shows a characteristic C=O stretch around 1700 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is expected to slightly increase this frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 204. The fragmentation pattern will be influenced by the stability of the resulting ions.

-

Molecular Ion ([M]⁺): m/z = 204

-

[M-1]⁺: m/z = 203 (loss of the aldehydic hydrogen)

-

[M-29]⁺: m/z = 175 (loss of the CHO group)

-

[M-31]⁺: m/z = 173 (loss of the OCH₃ group)

-

[M-69]⁺: m/z = 135 (loss of the CF₃ group)

The fragmentation pathway can be visualized as follows:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain experimental data for this compound, the following standard protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The analysis of its anticipated NMR, IR, and MS spectra, based on established principles and data from analogous compounds, offers valuable insights for its identification and for understanding its chemical properties. The provided experimental protocols serve as a reliable foundation for researchers to obtain and interpret the actual spectroscopic data for this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling and Use of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS No. 945003-38-3), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically grounded protocols to ensure laboratory safety and experimental integrity.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a substituted aromatic aldehyde with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group, makes it a valuable intermediate in organic synthesis.[2] However, these same features necessitate a thorough understanding of its properties and potential hazards for safe handling.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing appropriate experimental setups and for risk assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 945003-38-3 | [1] |

| Appearance | Not explicitly stated for this isomer; related compounds are colorless to light yellow/orange liquids or solids. | [3] |

| Melting Point | 38-40°C (for the isomer 4-methoxy-3-(trifluoromethyl)benzaldehyde) | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water (for the isomer 4-methoxy-3-(trifluoromethyl)benzaldehyde) | [4] |

| Sensitivity | Air sensitive (for the isomer 4-methoxy-3-(trifluoromethyl)benzaldehyde) | [4] |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not consistently available across all sources, the primary hazards associated with this compound and its close structural analogs include:

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Based on data for similar compounds, it may also be harmful if swallowed.[7] It is imperative to handle this chemical with the assumption that it poses these hazards.

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive safety culture is paramount when working with reactive chemical intermediates. The following sections detail essential handling, storage, and emergency procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of robust engineering controls and appropriate personal protective equipment.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

-

Skin Protection: Wear impervious protective clothing, such as a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Caption: Workflow for Personal Protective Equipment (PPE) engagement.

Safe Storage and Handling

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from direct sunlight and heat sources.[8] For air-sensitive analogs, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[9] Use non-sparking tools and equipment, especially when handling larger quantities.[9] Wash hands thoroughly after handling.[8]

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. Being prepared with clear and practiced emergency procedures is critical.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Response

A prompt and safe response to a spill is essential to prevent wider contamination and exposure.

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[8]

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow out of the fume hood.

-

Contain: For liquid spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like sawdust.[9]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, should be disposed of as hazardous waste.

Caption: Step-by-step spill response workflow.

Reactivity and Experimental Protocols

The trifluoromethyl group significantly enhances the electrophilicity of the aldehyde, making it a reactive substrate in various organic transformations.[11] This heightened reactivity requires careful control of reaction conditions.

General Reactivity Profile

-

Oxidation: As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid. This can occur slowly upon exposure to air.[9]

-

Nucleophilic Addition: The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack.[12] This is a key feature in many of its synthetic applications.

-

Incompatibilities: It is incompatible with strong oxidizing agents. Reactions with these can be exothermic and potentially hazardous.

Illustrative Experimental Protocol: Wittig Reaction

The Wittig reaction is a common application for aldehydes. The following is a generalized protocol that emphasizes safe handling.

Objective: To synthesize an alkene from this compound.

Materials:

-

This compound

-

A suitable phosphonium ylide

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere in a chemical fume hood.

-

Ylide Preparation: Prepare the phosphonium ylide in anhydrous THF according to standard literature procedures.

-

Aldehyde Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at the appropriate temperature (often 0 °C to room temperature). The addition should be dropwise to control the reaction rate and any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture cautiously with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extraction and Purification: Extract the product with an appropriate organic solvent. The organic layers should be combined, dried, and the solvent removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.

Waste Disposal and Environmental Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

-

Waste Collection: All waste containing this compound, including reaction residues, contaminated solvents, and disposable materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][13]

-

Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Route: The collected hazardous waste must be disposed of through a licensed environmental waste management contractor in accordance with local, state, and federal regulations.[13] Do not dispose of this chemical down the drain.[8]

Given its fluorinated nature, this compound may be persistent in the environment. Therefore, preventing its release into the environment is of high importance.

Conclusion

This compound is a valuable and reactive intermediate in modern chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties, a proactive approach to safety through robust engineering controls and PPE, and a well-practiced emergency response plan. By adhering to the principles and protocols outlined in this guide, researchers can minimize risks and foster a safe and productive laboratory environment.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | 945003-38-3 [chemicalbook.com]

- 3. 3-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. technopharmchem.com [technopharmchem.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. chemstock.ae [chemstock.ae]

- 11. innospk.com [innospk.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-4-(trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-Methoxy-4-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in various organic solvents. It outlines the theoretical considerations based on the molecule's physicochemical properties, presents detailed, field-proven experimental protocols for solubility determination, and discusses advanced analytical techniques for precise quantification. This guide is designed to empower researchers with the necessary tools and methodologies to accurately assess the solubility of this compound, a critical parameter for reaction optimization, formulation development, and process scale-up.

Introduction: The Significance of Solubility in Chemical Synthesis

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its utility in a vast array of chemical applications. For a synthetic intermediate like this compound, understanding its solubility profile is paramount for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and maximizing product yield.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization and chromatography.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

-

Process Safety and Scale-up: Accurate solubility data is essential for designing safe and efficient large-scale chemical processes, preventing issues like precipitation in transfer lines or reactors.

This guide will provide the foundational knowledge and practical methodologies to confidently determine the solubility of this compound in a range of organic solvents.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structure and the properties of a closely related isomer, 4-Methoxy-3-(trifluoromethyl)benzaldehyde[1].

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Reference |

| Molecular Formula | C9H7F3O2 | [2][3][4] |

| Molecular Weight | 204.15 g/mol | [4] |

| Appearance | Likely a solid at room temperature | [1] |

| Melting Point | 38-40 °C (for 4-methoxy-3-(trifluoromethyl)benzaldehyde) | [5] |

| Polarity | Moderately polar | |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms in the methoxy and aldehyde groups) | |

| Hydrogen Bond Donors | 0 |

The presence of the methoxy (-OCH3) and aldehyde (-CHO) groups introduces polarity and the capacity for hydrogen bonding with protic solvents. The trifluoromethyl (-CF3) group, while electron-withdrawing, is also highly lipophilic. This combination suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. The general principle of "like dissolves like" provides a useful starting point for solvent selection[6][7].

Predicted Solubility Behavior:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in moderately polar solvents like Acetone, Ethyl Acetate, and Acetonitrile.

-

Moderate Solubility: Likely in alcohols such as Methanol, Ethanol, and Isopropanol.

-

Low Solubility: Expected in non-polar solvents like Hexane, Cyclohexane, and Toluene.

-

Aqueous Solubility: Predicted to be low due to the hydrophobic trifluoromethyl group and the overall organic nature of the molecule[5].

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of comprehensive published data, experimental determination is crucial. The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent[8][9].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or incubator

-

Screw-capped vials (e.g., 4 mL or 20 mL)

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (HPLC, UV-Vis, or NMR)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocol

-

Preparation of Slurries: To a series of screw-capped vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Methodologies for Quantification

The choice of analytical technique will depend on the required accuracy, throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of benzaldehyde derivatives[10][11][12].

-

Principle: The diluted sample is injected into a chromatographic system. The compound is separated from potential impurities on a stationary phase (e.g., C18 column) and detected by a UV detector as it elutes.

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common[11]. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Benzaldehydes typically have a strong UV absorbance around 254 nm[11]. A full UV scan of a standard solution should be performed to determine the optimal wavelength.

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

-

UV-Vis Spectroscopy

For a rapid and simpler, though less specific, determination, UV-Vis spectroscopy can be employed[13][14].

-

Principle: The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax). The concentration is then calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

-

Procedure:

-

Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across a range of UV wavelengths. Benzaldehyde itself has a near-UV absorption spectrum[15].

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique that does not require an identical reference standard of the analyte and can be faster than traditional methods as it does not require phase separation[8][9][16][17][18].

-

Principle: A known amount of an internal standard is added to the saturated solution (in the presence of the solid). The concentration of the dissolved analyte is determined by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard.

-

Procedure:

-

Add a precise mass of a suitable internal standard (one with sharp, well-resolved peaks that do not overlap with the analyte peaks) to a known volume of the saturated slurry.

-

Acquire a 1H NMR spectrum.

-

Integrate a well-resolved peak for the analyte and a peak for the internal standard.

-

Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrals.

-

Data Presentation

All experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | Ketone | Experimental Value | Calculated Value |

| Acetonitrile | Nitrile | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Sulfoxide | Experimental Value | Calculated Value |

| Ethanol | Alcohol | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value |

| Hexane | Alkane | Experimental Value | Calculated Value |

| Methanol | Alcohol | Experimental Value | Calculated Value |

| Tetrahydrofuran | Ether | Experimental Value | Calculated Value |

| Toluene | Aromatic | Experimental Value | Calculated Value |

Conclusion

References

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | C9H7F3O2 | CID 17964170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 945003-38-3 [chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Methoxy-4-(trifluoromethyl)benzaldehyde in Research and Development

Introduction: The Strategic Importance of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is highly prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound (CAS No. 945003-38-3) has emerged as a critical building block for introducing this valuable moiety. Its unique electronic architecture—an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on a benzaldehyde core—creates a versatile reagent for constructing complex molecular targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key intermediate. We will delve into the landscape of commercial suppliers, crucial quality control parameters, and the fundamental chemical principles that dictate its handling and application in synthesis.

Part 1: Commercial Supplier Landscape

The procurement of high-quality starting materials is the foundation of reproducible and successful research. This compound is available from a range of commercial suppliers, catering to needs from early-stage research (milligram to gram scale) to process development (kilogram scale). The choice of supplier often depends on a balance of purity, availability, documentation, and cost.

Below is a comparative table of prominent suppliers offering this reagent. It is crucial to note that availability and specifications can change, and direct consultation with the supplier for the latest data is always recommended.

| Supplier | Typical Purity | Available Pack Sizes | Notes |

| Sigma-Aldrich | 97% | Varies (e.g., gram quantities) | Distributes products from other manufacturers like Apollo Scientific. Provides access to key documentation like Certificates of Analysis (CoA). |

| Apollo Scientific Ltd. | 97% | Gram to multi-gram scale | A UK-based manufacturer and supplier of fine chemicals for R&D. |

| Biotuva Life Sciences | ≥98% | 1g, 5g | Specializes in providing chemical building blocks for life science research.[1] |

| ChemicalBook | Varies | Varies | A platform that lists multiple suppliers, primarily from Asia. Purity and documentation must be verified per supplier.[2] |

| Hangzhou Milestone Pharmtech Co., Ltd. | Varies | Varies | Listed as a supplier on chemical marketplace platforms.[2] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Varies | Varies | Listed as a supplier on chemical marketplace platforms.[2] |

Part 2: Quality Assessment and Analytical Verification

For any synthetic endeavor, the purity and identity of the starting material are non-negotiable. While suppliers provide a Certificate of Analysis (CoA), independent verification is a critical component of a self-validating research workflow. The primary concerns for a substituted benzaldehyde like this are the presence of isomers, starting materials from the synthesis, or over-oxidized products (e.g., the corresponding carboxylic acid).

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton, aromatic protons, and the methoxy group, with appropriate splitting patterns. ¹⁹F NMR is essential to confirm the single trifluoromethyl environment.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A well-developed HPLC method can separate the main component from trace impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (204.15 g/mol ).[1][3]

Workflow for Incoming Reagent Qualification

The following diagram outlines a robust workflow for the quality control (QC) assessment of a newly acquired batch of this compound.

Caption: Quality control workflow for incoming reagent validation.

Protocol: Purity Verification by Reverse-Phase HPLC

This protocol provides a general method suitable for the purity assessment of aromatic aldehydes. Optimization may be required based on the specific instrument and column used.

-

Preparation of Standard Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to the water to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >97% is generally acceptable for most R&D applications.

Part 3: Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use.

Synthesis: Industrial synthesis of trifluoromethyl-substituted benzaldehydes often involves the fluorination of a corresponding trichloromethyl precursor followed by hydrolysis.[4] For this specific isomer, a plausible route involves the appropriate functionalization of a substituted toluene derivative, followed by oxidation of the methyl group to the aldehyde. The electron-withdrawing nature of the trifluoromethyl group makes it a key intermediate in organic synthesis.[5]

Reactivity: The aldehyde's reactivity is dictated by the electronic interplay of its substituents. The trifluoromethyl group at the para position is a strong electron-withdrawing group (EWG), which significantly increases the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the meta position is an electron-donating group (EDG). This electronic push-pull system makes the aldehyde highly susceptible to nucleophilic attack, a desirable trait in many synthetic transformations.[6]

This enhanced reactivity leads to faster reaction times and often allows for milder reaction conditions in procedures such as:

-

Reductive amination

-

Wittig reactions

-

Aldol condensations

-

Grignard reactions

Caption: Electronic influences on the benzaldehyde carbonyl group.

Part 4: Safe Handling, Storage, and Disposal

Fluorinated organic compounds require careful handling. Adherence to established safety protocols is mandatory. The information presented here is a summary and should be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS).[7][8][9]

Hazard Identification: Based on available SDS information for this compound and structurally related fluorinated benzaldehydes, the primary hazards include:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

It is often classified as a combustible solid or liquid.[10]

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of dust or vapors. Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed. Storage temperatures are typically ambient, but some suppliers recommend refrigerated conditions for long-term stability.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste.

Conclusion

This compound is a high-value reagent whose utility in pharmaceutical and materials science R&D is well-established. Its successful application hinges on sourcing from reputable suppliers, conducting rigorous in-house quality control, and adhering to strict safety protocols. By understanding the commercial landscape and the chemical principles governing its reactivity and handling, researchers can confidently and effectively integrate this powerful building block into their synthetic workflows, accelerating the path to discovery.

References

- 1. 4-Methoxy-3-(Trifluoromethyl)Benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 2. This compound | 945003-38-3 [chemicalbook.com]

- 3. 4-Methoxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Trifluoromethyl Group as a Potent Electron-Withdrawing Modulator in Benzaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract